molecular formula C9H15N3O4S B7555267 3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid

3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid

Katalognummer B7555267
Molekulargewicht: 261.30 g/mol
InChI-Schlüssel: ZETJBFIRFAXACT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid, commonly known as EIPA, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. EIPA has been extensively studied for its ability to inhibit the activity of the Na+/H+ exchanger (NHE), which is involved in regulating intracellular pH and cell volume.

Wirkmechanismus

EIPA inhibits the activity of 3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid by binding to its extracellular domain, which prevents the exchange of Na+ and H+. This leads to a decrease in intracellular pH and an increase in cell volume. EIPA has also been shown to inhibit other ion channels, such as TRPV1 and TRPA1, which are involved in pain sensation.
Biochemical and Physiological Effects
EIPA has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast, prostate, and lung cancer. EIPA has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, and metastasis, which is the spread of cancer to other parts of the body. In addition, EIPA has been shown to have neuroprotective effects and improve cardiac function in animal models of heart failure.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using EIPA in lab experiments is its specificity for 3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid. EIPA has been extensively studied and has a well-established mechanism of action. However, EIPA has also been shown to inhibit other ion channels, which may limit its use in certain experiments. In addition, EIPA has poor solubility in water, which may require the use of organic solvents.

Zukünftige Richtungen

There are several future directions for the study of EIPA. One area of research is the development of more potent and selective 3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid inhibitors. This may involve modifying the structure of EIPA or developing new compounds based on its structure. Another area of research is the investigation of the role of 3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid in various diseases and the potential therapeutic applications of 3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid inhibitors. Finally, the use of EIPA in combination with other therapies, such as chemotherapy or radiation therapy, may improve their efficacy and reduce their side effects.

Synthesemethoden

EIPA is synthesized by reacting 4-methylimidazole with ethyl chloroacetate to form ethyl-4-methylimidazole-2-carboxylate. This intermediate is then reacted with sodium sulfonate to form 4-methylimidazole-2-sulfonic acid ethyl ester, which is further reacted with methylamine to form 4-methylimidazole-2-sulfonic acid ethyl ester methylamide. The final step involves reacting 4-methylimidazole-2-sulfonic acid ethyl ester methylamide with 2-chloroethylamine hydrochloride to form EIPA.

Wissenschaftliche Forschungsanwendungen

EIPA has been extensively studied for its ability to inhibit the activity of the Na+/H+ exchanger (3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid), which is involved in regulating intracellular pH and cell volume. 3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid plays a critical role in various physiological processes, including cell proliferation, migration, and apoptosis. Dysregulation of 3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid activity has been implicated in various diseases, including cancer, cardiovascular diseases, and neurological disorders. Therefore, EIPA has been investigated as a potential therapeutic agent for these diseases.

Eigenschaften

IUPAC Name

3-[ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O4S/c1-3-12(5-4-9(13)14)17(15,16)8-6-11(2)7-10-8/h6-7H,3-5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETJBFIRFAXACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)O)S(=O)(=O)C1=CN(C=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.